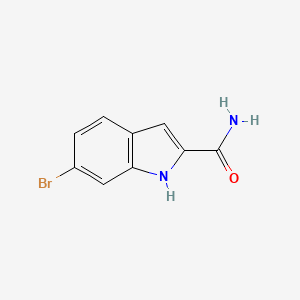

6-溴-1H-吲哚-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

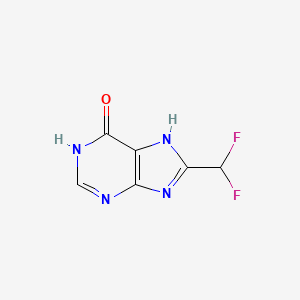

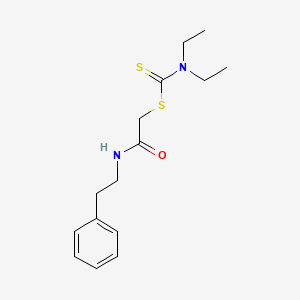

6-Bromo-1H-indole-2-carboxamide is an indole derivative . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years .

Synthesis Analysis

The synthesis of indole-2-carboxamides has been studied extensively. For instance, 6-Bromoindole undergoes palladium-catalyzed reaction with 2-(4-fluorophenyl)ethylpiperazine to afford the carbonylation products . There are also studies on the design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells .Molecular Structure Analysis

The molecular structure of 6-Bromo-1H-indole-2-carboxamide is similar to other indole derivatives. The indole skeleton has a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis

Indole derivatives, including 6-Bromo-1H-indole-2-carboxamide, have unique inhibitory properties due to the presence of a carboxamide moiety at positions 2 and 3 . This moiety causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-1H-indole-2-carboxamide are similar to other indole derivatives. For instance, it is recommended to store it in a dark place, sealed in dry, room temperature conditions .科学研究应用

抗菌和抗微生物特性

6-溴-1H-吲哚-2-甲酰胺是一种溴化色氨酸衍生物,已被研究其抗菌特性。在 Segraves 和 Crews(2005 年)的一项研究中,发现该化合物与其他溴化色氨酸衍生物一起抑制了表皮葡萄球菌的生长,具有中等最低抑菌浓度 (MIC)(Segraves & Crews, 2005)。

合成和衍生物形成

该化合物一直是合成化学中形成具有潜在生物活性的衍生物的重点。Sharma 等人。(2020 年)制定了一种合成 6-溴-5-甲氧基-1H-吲哚-3-羧酸的策略,这是一种密切相关的化合物,它是天然存在的抗炎化合物 Herdmanine D 的核心部分。这突出了 6-溴-1H-吲哚-2-甲酰胺在合成有机化学中的重要性(Sharma 等人,2020 年)。

在抗结核治疗中的潜力

吲哚-2-甲酰胺是一类化合物,其中包括 6-溴-1H-吲哚-2-甲酰胺,已被确定为有希望的抗结核药。Kondreddi 等人。(2013 年)发现某些吲哚-2-甲酰胺类似物对结核分枝杆菌(Mtb)表现出低微摩尔效力,表明它们作为新型抗结核药的潜力(Kondreddi 等人,2013 年)。

在抗炎治疗中的作用

吲哚-2-甲酰胺衍生物,包括与 6-溴-1H-吲哚-2-甲酰胺相关的衍生物,已被探索其抗炎特性。刘等人。(2016 年)合成了一系列这些衍生物,发现它们能有效抑制巨噬细胞中的肿瘤坏死因子-α (TNF-α) 和白细胞介素-6 (IL-6),表明它们在治疗炎症性疾病中的潜力(Liu 等人,2016 年)。

在癌症研究中的作用

对吲哚-2-甲酰胺衍生物的研究已扩展到癌症治疗。张等人。(2017 年)设计并合成了 N-(呋喃-2-基甲基)-1H-吲哚-3-甲酰胺衍生物,靶向表皮生长因子受体 (EGFR),这是癌症治疗中的常见靶点。这些化合物对各种癌细胞系表现出有效的抗癌活性,突出了 6-溴-1H-吲哚-2-甲酰胺衍生物在癌症研究中的潜力(Zhang 等人,2017 年)。

作用机制

Target of Action

6-Bromo-1H-indole-2-carboxamide, like other indole derivatives, has been found to bind with high affinity to multiple receptors .

Mode of Action

The presence of the carboxamide moiety in indole derivatives, including 6-Bromo-1H-indole-2-carboxamide, causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This interaction with its targets leads to changes in the biological processes mediated by these targets.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 6-Bromo-1H-indole-2-carboxamide may affect a wide range of biochemical pathways.

Pharmacokinetics

Similar to other mmpl3 inhibitors, the inherent high lipophilicity of indole derivatives likely endows them with facilitated diffusion through lipid-rich bilayers . This property could impact the bioavailability of 6-Bromo-1H-indole-2-carboxamide.

Result of Action

It is known that the interaction of indole derivatives with their targets can lead to changes in cell division and can even cause rapid cell death .

安全和危害

6-Bromo-1H-indole-2-carboxamide is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . Therefore, it is recommended to avoid contact with skin and eyes, do not breathe vapors or spray mist, do not ingest, and wash hands before breaks and immediately after handling the product .

未来方向

属性

IUPAC Name |

6-bromo-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-6-2-1-5-3-8(9(11)13)12-7(5)4-6/h1-4,12H,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCKWINVIDGYFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-methoxyethyl)-2-(3-(thiazol-2-yloxy)pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2824709.png)

![[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2824710.png)

![2-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2824713.png)

![N-(3,4-dimethylphenyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2824723.png)